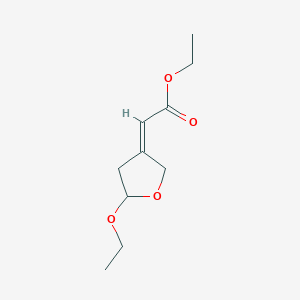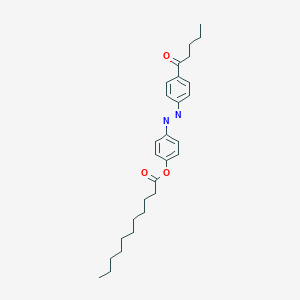
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene, also known as PUA, is a photoisomerizable molecule that has been widely used in scientific research due to its unique properties. This molecule belongs to the azobenzene family and is composed of two long alkyl chains and an azobenzene group. PUA has been used in various fields such as material science, biochemistry, and biophysics due to its ability to undergo reversible photoisomerization in response to light.
作用机制
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene undergoes reversible photoisomerization in response to light. Upon exposure to UV light, 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene undergoes trans-cis isomerization, and upon exposure to visible light, it undergoes cis-trans isomerization. This property of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been used to design photoresponsive biomolecules and to study protein conformational changes.
生化和生理效应
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been shown to have minimal biochemical and physiological effects on living organisms. It has been used in various in vitro studies and has been shown to be biocompatible and non-toxic.
实验室实验的优点和局限性
One of the major advantages of using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene in lab experiments is its ability to undergo reversible photoisomerization in response to light. This property has been used to design photoresponsive biomolecules and to study protein conformational changes. However, one of the limitations of using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene is its sensitivity to light and temperature, which can affect its stability and photoisomerization properties.
未来方向
1. Development of new photoresponsive biomolecules using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a building block.
2. Study of protein conformational changes using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a probe.
3. Design of photoresponsive surfaces for various applications.
4. Development of new photoresponsive materials using 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a precursor.
5. Study of the effect of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene on living organisms and its potential use in drug delivery systems.
合成方法
The synthesis of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene involves the reaction of 4-n-Pentanoyl-4'-aminobenzene with 11-bromoundecanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction leads to the formation of 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene as a yellow solid with a melting point of 74-76°C.
科学研究应用
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been extensively used in scientific research due to its unique photoisomerization properties. It has been used in material science to create photoresponsive surfaces and in biophysics to study protein conformational changes. In biochemistry, 4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene has been used to study the mechanism of action of various enzymes and to design photoresponsive biomolecules.
属性
CAS 编号 |
120103-04-0 |
|---|---|
产品名称 |
4-n-Pentanoyl-4-n'-undecanoyloxyazobenzene |
分子式 |
C28H38N2O3 |
分子量 |
450.6 g/mol |
IUPAC 名称 |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] undecanoate |
InChI |
InChI=1S/C28H38N2O3/c1-3-5-7-8-9-10-11-12-14-28(32)33-26-21-19-25(20-22-26)30-29-24-17-15-23(16-18-24)27(31)13-6-4-2/h15-22H,3-14H2,1-2H3 |
InChI 键 |
VIDMLFVDTSEABM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
规范 SMILES |
CCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
同义词 |
[4-(4-pentanoylphenyl)diazenylphenyl] undecanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



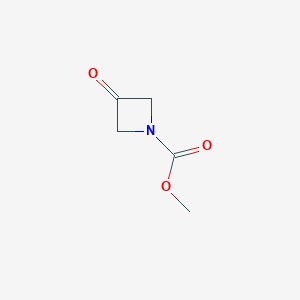
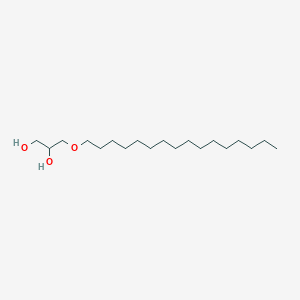
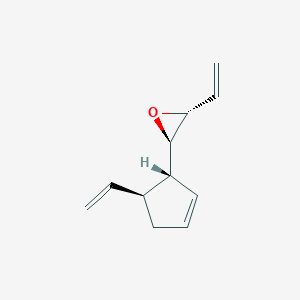
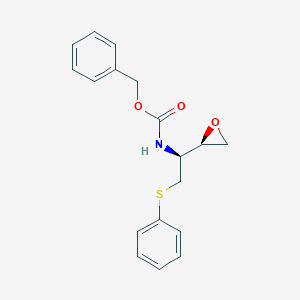
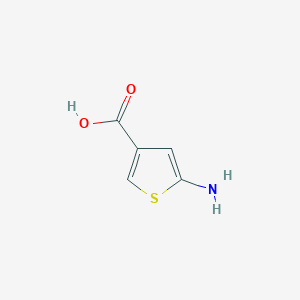
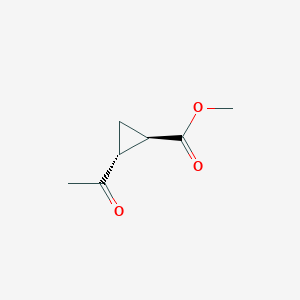
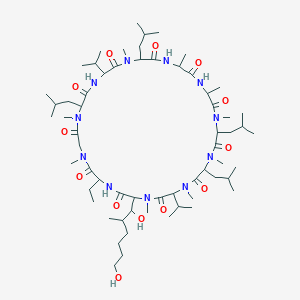
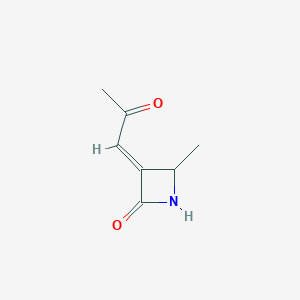
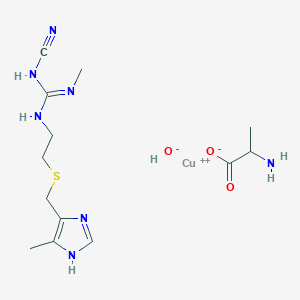
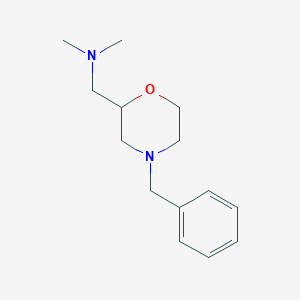
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)
